molecular formula C9H8N2O5 B1616616 (3-Nitro-benzoylamino)-acetic acid CAS No. 617-10-7

(3-Nitro-benzoylamino)-acetic acid

Cat. No.: B1616616
CAS No.: 617-10-7
M. Wt: 224.17 g/mol
InChI Key: GSVGZXWNWOCWGJ-UHFFFAOYSA-N
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Description

(3-Nitro-benzoylamino)-acetic acid, also known as N-(3-nitrobenzoyl)glycine, is a derivative of glycine, an amino acid. This compound is characterized by the presence of a nitrobenzoyl group attached to the nitrogen atom of glycine. It is commonly used in various fields of research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro-benzoylamino)-acetic acid typically involves the acylation of glycine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and purity. After the reaction, the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-benzoylamino)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Oxidation: Formation of nitrobenzoyl derivatives.

    Reduction: Formation of aminobenzoyl derivatives.

    Substitution: Formation of substituted nitrobenzoyl compounds.

Scientific Research Applications

(3-Nitro-benzoylamino)-acetic acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studying enzyme interactions and metabolic pathways involving glycine derivatives.

    Medicine: Investigating potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-Nitro-benzoylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can modulate the activity of these enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrobenzoyl)glycine: Similar structure but with the nitro group in the para position.

    N-(2-nitrobenzoyl)glycine: Similar structure but with the nitro group in the ortho position.

    N-(3-nitrobenzoyl)alanine: Similar structure but with alanine instead of glycine.

Uniqueness

(3-Nitro-benzoylamino)-acetic acid is unique due to the position of the nitro group on the benzoyl ring, which influences its reactivity and biological activity. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho and para positions, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-[(3-nitrobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-2-1-3-7(4-6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVGZXWNWOCWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977270
Record name N-[Hydroxy(3-nitrophenyl)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-10-7
Record name Glycine, N-(3-nitrobenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5409
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[Hydroxy(3-nitrophenyl)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of glycine (200 g) and KOH (200 g) in water (1000 ml) at 0° C. was treated dropwise with a solution of m-nitrobenzoyl chloride (100 g) in acetonitrile (100 ml). The reaction was allowed to warm to room temperature and was stirred for 4 hours. 12N aqueous HCl was added until pH<2. The reaction was allowed to stand overnight at room temperature. The resulting solid was filtered and washed with water (2×250 ml) and dried in vacuo at 60° C. 100 g of m-nitrohippuric acid was isolated. MS, 1H-NMR and CHN analysis were consistent with the desired product.
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200 g
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Synthesis routes and methods II

Procedure details

Glycine (20 g, 266 mmol) was added to water (200 mL), followed by potassium hydroxide (20 g, 357 mmol) and cooled to 0° C. in an ice bath. To this solution was added 3-nitrobenzoyl chloride (20 g, 108 mmol) in acetonitrile (20 mL) drop-wise over a 10 minute period. After the reaction was complete (3-4 hours) concentrated hydrochloric acid was added until pH=2 followed by saturated aqueous NaCl (75 mL). The product was filtered, washed with water and air dried (22 g, 90% yield). 1H-NMR (d6 -DMSO) δ 3.92 (d, 2H, J=6.1), 7.9 (t, 1H, J=7.9), 8.3 (t, 1H, J=5.6), 8.35 (m, 2H), 8.69 (s, 1H), 9.25 (t, 1H, J=7.2 Hz).
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20 g
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200 mL
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20 g
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75 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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